

# spectroscopic data of substituted anilines

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Compound Name: *2,3-Dichloro-6-methyl-5-(trifluoromethyl)aniline*

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An In-Depth Technical Guide to the Spectroscopic Data of Substituted Anilines

## Introduction

Substituted anilines are a cornerstone of modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, dyes, and functional materials. Their utility stems from the nuanced electronic properties of the aniline core, which can be precisely modulated by the nature and position of substituents on the aromatic ring. A comprehensive understanding of the molecular structure and electronic environment of these compounds is therefore paramount for rational design and development. Spectroscopic analysis provides the essential toolkit for this characterization, offering a multi-faceted view of the molecule's identity, purity, and electronic architecture.

This technical guide offers researchers, scientists, and drug development professionals a detailed exploration of the core spectroscopic techniques used to analyze substituted anilines: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document emphasizes the causal relationships between molecular structure, substituent effects, and the resulting spectroscopic signatures, providing a framework for both prediction and interpretation.

## Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Theoretical Principles

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. In aniline and its derivatives, the most significant absorptions arise from  $\pi \rightarrow \pi^*$  transitions within the aromatic ring. The energy of these transitions, and thus the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ), is highly sensitive to the degree of conjugation between the amino group's lone pair of electrons and the benzene ring's  $\pi$ -system.

### Characteristic Spectra of Substituted Anilines

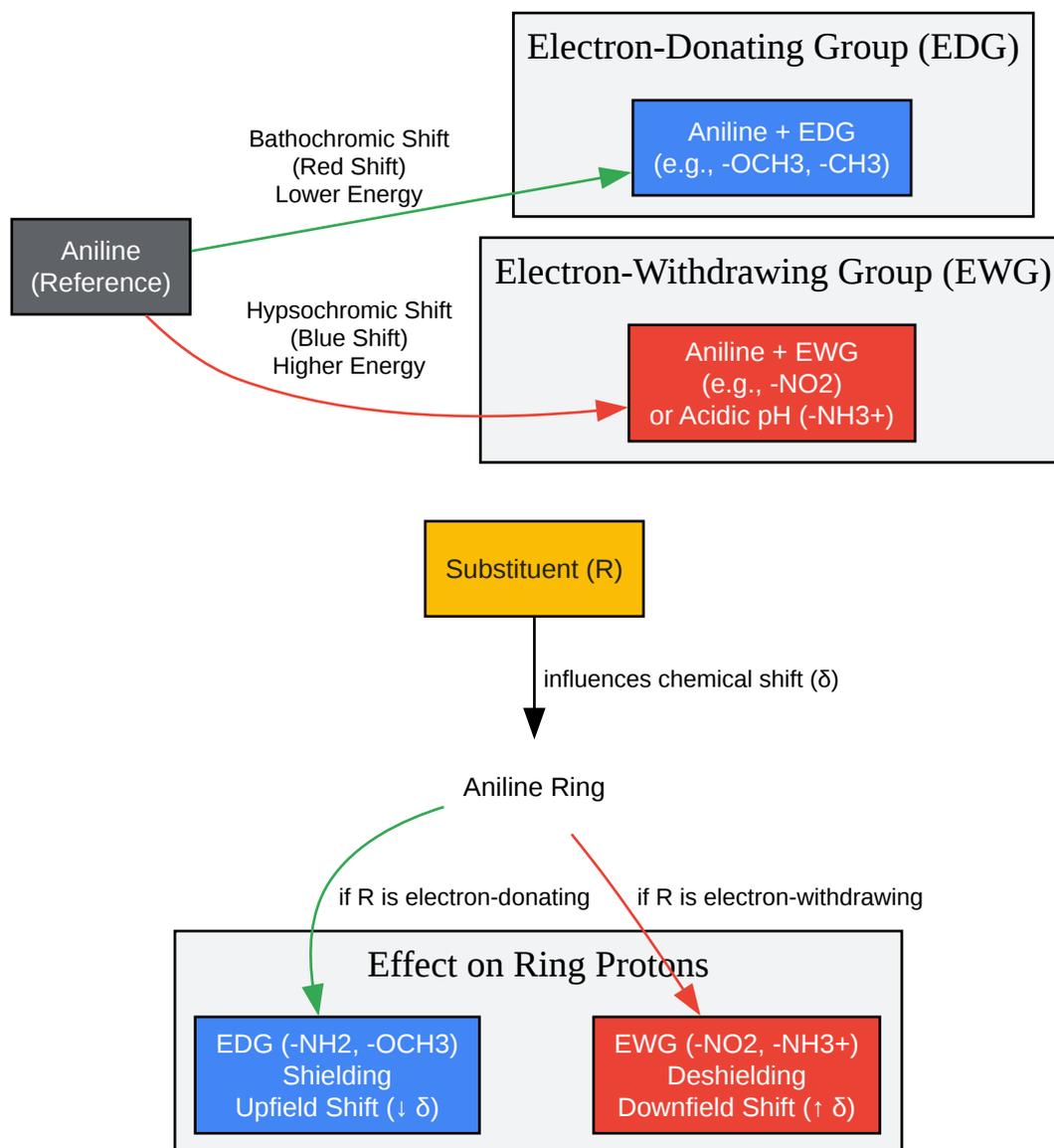
The UV spectrum of aniline in a neutral solvent typically displays two primary absorption bands. [1] The more intense band, often called the E-band (from the German Eigen, or intrinsic), appears at shorter wavelengths (~230-240 nm) and is analogous to the B-band of benzene. A second, less intense band, known as the B-band (benzenoid), appears at longer wavelengths (~280-290 nm) and is characteristic of the charge-transfer nature of the aniline system. [1][2] This B-band is particularly diagnostic of substituent effects.

### The Influence of Substituents

The predictive power of UV-Vis spectroscopy lies in how substituents systematically alter the absorption spectrum. This is a direct consequence of their electronic influence on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

- **Electron-Donating Groups (EDGs):** Substituents like methoxy (-OCH<sub>3</sub>), hydroxyl (-OH), and alkyl groups are termed auxochromes. When attached to the ring, particularly at the ortho or para positions, they extend the  $\pi$ -conjugated system through resonance with the amino group. This delocalization raises the energy of the HOMO and lowers the energy of the LUMO, decreasing the overall energy gap for the  $\pi \rightarrow \pi^*$  transition. The result is a bathochromic shift (or red shift), where the  $\lambda_{\text{max}}$  moves to a longer wavelength. [2]
- **Electron-Withdrawing Groups (EWGs):** Groups like nitro (-NO<sub>2</sub>) or cyano (-CN) have the opposite effect. They inductively and/or through resonance withdraw electron density from the ring, increasing the energy required for the  $\pi \rightarrow \pi^*$  transition. This often results in a hypsochromic shift (or blue shift) to a shorter wavelength.

- Solvent and pH Effects: The solvent polarity can influence the  $\lambda_{\max}$ . More profound is the effect of pH. In an acidic medium, the amino group is protonated to form the anilinium ion ( $-\text{NH}_3^+$ ).<sup>[2]</sup> This protonation removes the nitrogen lone pair from conjugation with the ring. Consequently, the charge-transfer B-band disappears, and the spectrum becomes very similar to that of benzene, representing a significant hypsochromic shift.<sup>[2]</sup>



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Caption: Substituent influence on the <sup>1</sup>H NMR chemical shifts of aromatic protons.

## <sup>13</sup>C NMR Spectroscopy

## Characteristic Spectra of Substituted Anilines

The  $^{13}\text{C}$  NMR spectrum provides information on each unique carbon atom in the molecule. [3]\*  
Ipso-Carbon (C1): The carbon atom directly attached to the amino group (C1) is deshielded relative to benzene ( $\delta$  128.5 ppm) and appears around  $\delta$  145-150 ppm. [4]\*  
Ortho- (C2/C6) and Para- (C4) Carbons: Due to the strong electron-donating resonance effect of the  $-\text{NH}_2$  group, the ortho and para carbons are significantly shielded and appear upfield (lower ppm) compared to benzene. [5]\*  
Meta-Carbons (C3/C5): The meta carbons are only slightly affected by the amino group.

Substituents on the ring cause predictable shifts in the carbon signals, which can be estimated using established substituent chemical shift (SCS) parameters. [6][7] Table 3: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$

| Compound       | Position        | $^1\text{H}$ Shift (ppm) | Position     | $^{13}\text{C}$ Shift (ppm) |
|----------------|-----------------|--------------------------|--------------|-----------------------------|
| Aniline        | $-\text{NH}_2$  | $\sim 3.7$ (br s)        | C1           | $\sim 146.7$                |
| H2/H6 (ortho)  | $\sim 6.78$ (d) | C2/C6 (ortho)            | $\sim 115.1$ |                             |
| H3/H5 (meta)   | $\sim 7.18$ (t) | C3/C5 (meta)             | $\sim 129.3$ |                             |
| H4 (para)      | $\sim 6.68$ (t) | C4 (para)                | $\sim 118.5$ |                             |
| p-Nitroaniline | $-\text{NH}_2$  | $\sim 4.3$ (br s)        | C1           | $\sim 155.5$                |
| H2/H6          | $\sim 8.12$ (d) | C2/C6                    | $\sim 113.0$ |                             |
| H3/H5          | $\sim 6.65$ (d) | C3/C5                    | $\sim 126.5$ |                             |
| -              | -               | C4                       | $\sim 139.8$ |                             |

(Data compiled from sources)[8][4][9]

## Mass Spectrometry (MS): Determining Molecular Weight and Formula

### Theoretical Principles

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. In its most common form for small molecules, Electron Ionization (EI), a high-energy electron beam bombards the sample, knocking off an electron to form a radical cation known as the molecular ion ( $M^+$ ). [10] The  $m/z$  of this ion provides the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to break apart into smaller charged fragments and neutral species. The pattern of these fragments is highly reproducible and provides crucial structural clues. [10] **Characteristic Fragmentation of Substituted Anilines**

The mass spectrum of aniline is characterized by an intense molecular ion peak at  $m/z = 93$ , which is often the base peak (most abundant ion). [11] Key fragmentation pathways include:

- Loss of  $H\cdot$ : A common initial fragmentation is the loss of a hydrogen atom to form the  $[M-1]^+$  ion at  $m/z = 92$ .
- Loss of HCN: The most characteristic fragmentation of the aniline ring involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule, leading to a significant fragment at  $m/z = 66$ . [12] This process is thought to involve rearrangement of the aromatic ring.
- Loss of  $C_2H_2$ : Subsequent fragmentation can involve the loss of acetylene ( $C_2H_2$ , 26 Da).

### The Influence of Substituents

Substituents dramatically alter the fragmentation pattern, and their analysis is key to structure elucidation.

- The fragmentation will often be directed by the substituent itself. For example, an alkyl-substituted aniline may first lose part of the alkyl chain through benzylic cleavage.
- The stability of the resulting fragment ions and neutral losses dictates the preferred pathways. Resonance-stabilized fragments are particularly favored. [13]\* Electron-donating and -withdrawing groups influence the stability of the molecular ion and the subsequent fragments, altering the relative intensities of the peaks. [14] For example, a substituent that can stabilize the positive charge will lead to a more abundant molecular ion.

Table 4: Key Mass Spectral Fragments ( $m/z$ ) for Aniline (EI-MS)

| m/z Value | Ion                                | Identity / Origin  |
|-----------|------------------------------------|--|
| 93        | $[\text{C}_6\text{H}_7\text{N}]^+$ | Molecular Ion ( $\text{M}^+$ )                                       |
| 92        | $[\text{C}_6\text{H}_6\text{N}]^+$ | $[\text{M} - \text{H}]^+$  |
| 66        | $[\text{C}_5\text{H}_6]^+$         | $[\text{M} - \text{HCN}]^+$  |
| 65        | $[\text{C}_5\text{H}_5]^+$         | $[\text{M} - \text{H} - \text{HCN}]^+$ or $[\text{C}_6\text{H}_5]^+$ |
| 39        | $[\text{C}_3\text{H}_3]^+$         | Further fragmentation  |

(Data compiled from sources)[11][12]

## Experimental Protocols

**General Sample Preparation** For all techniques, ensure the sample is of high purity. For solution-state analysis (UV-Vis, NMR), use high-purity spectroscopic grade solvents.

### Protocol 1: UV-Vis Spectroscopy

- **Solution Preparation:** Prepare a dilute solution of the aniline derivative in a suitable UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) to an approximate concentration of  $10^{-4}$  to  $10^{-5}$  M.
- **Blanking:** Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum (blank).
- **Sample Measurement:** Rinse and fill a matched quartz cuvette with the sample solution. Place it in the spectrophotometer.
- **Data Acquisition:** Scan the appropriate wavelength range (e.g., 200-400 nm).
- **Analysis:** Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

**Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy** This protocol describes the common Attenuated Total Reflectance (ATR) method.

- **Background Scan:** Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Record a background spectrum of the empty crystal. [15]2. **Sample Application:** Place a small amount of the solid or liquid aniline sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Analysis:** Identify and label the key vibrational frequencies corresponding to the functional groups.

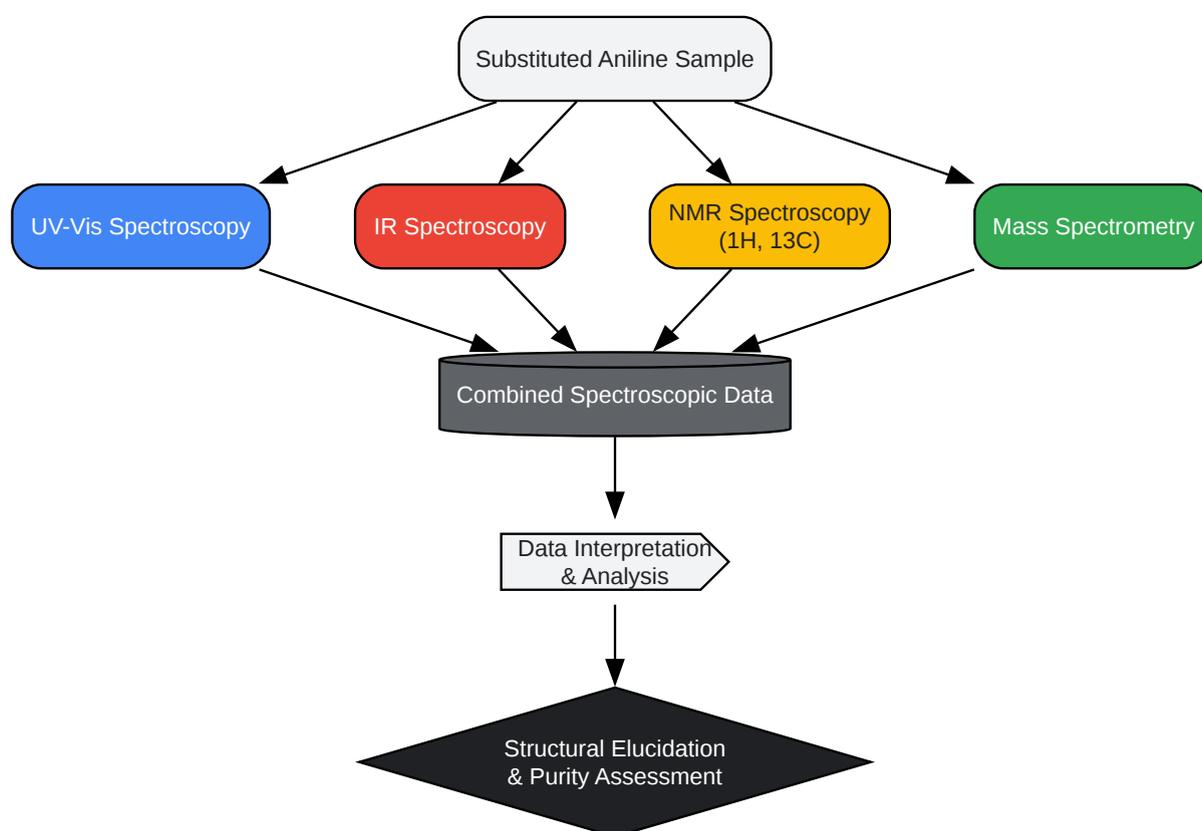
#### Protocol 3: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the aniline sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument will be tuned, and the magnetic field homogeneity will be optimized (shimming).
- **<sup>1</sup>H NMR Acquisition:** Acquire the <sup>1</sup>H spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and number of scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire the <sup>13</sup>C spectrum. As <sup>13</sup>C has a low natural abundance, more scans and a longer acquisition time are typically required compared to <sup>1</sup>H NMR. Proton decoupling is standardly used to simplify the spectrum to singlets for each unique carbon. [3]5. **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected.
- **Analysis:** Integrate the <sup>1</sup>H signals, determine multiplicities (singlet, doublet, etc.), and assign all peaks in both <sup>1</sup>H and <sup>13</sup>C spectra to the corresponding atoms in the molecule.

#### Protocol 4: Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS) inlet.

- Ionization: The sample is vaporized and enters the ion source where it is bombarded with a 70 eV electron beam to generate the molecular ion and fragments.
- Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: The separated ions are detected, and their abundance is recorded.
- Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.



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Caption: A typical workflow for the comprehensive spectroscopic characterization of a substituted aniline.

## Conclusion

The spectroscopic analysis of substituted anilines is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy reveals insights into the electronic conjugation, IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the precise atomic connectivity, and mass spectrometry provides the molecular weight and fragmentation fingerprint. By understanding the fundamental principles of each technique and, critically, how substituents systematically influence the spectral output, researchers can confidently determine the structure, purity, and electronic nature of these vital chemical compounds.

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